Bis(4-methylcyclohexyl) phthalate

Vue d'ensemble

Description

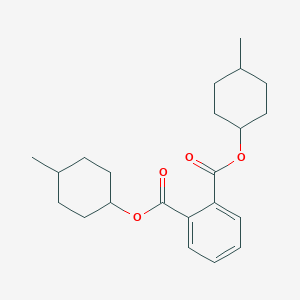

Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C22H30O4. It is an ester derivative of phthalic acid, where the phthalic acid is esterified with 4-methylcyclohexanol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed:

Oxidation: Formation of phthalic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted esters.

Applications De Recherche Scientifique

Plasticizer in Polymers

BMCP is predominantly used as a plasticizer in:

- Optical Films : Enhances clarity and flexibility, essential for high-performance optical applications.

- Polarizing Sheets : Improves the mechanical properties and durability of polarizing materials used in displays and optical devices .

Coatings and Sealants

The compound is also utilized in coatings and sealants due to its ability to improve adhesion and flexibility, which is crucial for applications in construction and automotive industries.

Research Applications

BMCP is employed in scientific research, particularly in proteomics, where it serves as a biochemical reagent. Its properties facilitate various laboratory analyses, including chromatographic techniques .

Regulatory Considerations

The use of phthalates, including BMCP, has come under scrutiny due to potential health risks associated with exposure. Regulatory bodies have imposed restrictions on certain phthalates in consumer products, particularly those intended for children. It is essential for manufacturers to stay informed about these regulations to ensure compliance while utilizing BMCP effectively .

Case Study 1: Optical Film Production

A study on the use of BMCP in optical films demonstrated that incorporating this plasticizer significantly improved the mechanical properties of the films without compromising optical clarity. The research highlighted that films with BMCP exhibited enhanced tensile strength and elongation at break compared to those with traditional plasticizers .

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the release of BMCP during manufacturing processes. The findings indicated that while BMCP is less toxic than other phthalates, its presence in wastewater necessitated careful monitoring to mitigate potential ecological impacts .

Mécanisme D'action

The mechanism of action of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release phthalic acid and 4-methylcyclohexanol, which can further interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or material synthesis.

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) phthalate (DEHP): Another ester of phthalic acid, commonly used as a plasticizer.

Diisobutyl phthalate (DIBP): Similar in structure and used in similar applications.

Bis(2-methylpropyl) phthalate: Another ester derivative with comparable properties

Uniqueness: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate is unique due to the presence of the 4-methylcyclohexyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other phthalate esters may not be as effective .

Activité Biologique

Bis(4-methylcyclohexyl) phthalate (BMCP) is a member of the phthalate family, which are widely used as plasticizers in various industrial applications. Understanding the biological activity of BMCP is crucial due to its potential implications for human health and environmental safety. This article reviews the current knowledge on the biological effects of BMCP, including its toxicity, endocrine-disrupting properties, and ecological impacts.

- Chemical Formula : C22H30O4

- CAS Number : 20686473

- Molecular Weight : 358.48 g/mol

Biological Activity Overview

Phthalates, including BMCP, have been associated with various biological activities, primarily due to their capacity to interact with hormonal pathways and cellular mechanisms.

Endocrine Disruption

BMCP has been identified as an endocrine disruptor. Studies indicate that phthalates can interfere with the synthesis and action of hormones, particularly sex hormones. This disruption can lead to developmental and reproductive issues in both humans and wildlife.

Toxicological Effects

Research highlights several adverse effects associated with BMCP exposure:

- Developmental Toxicity : Animal studies have shown that exposure to certain phthalates can result in developmental malformations and reproductive system alterations in offspring. The "rat phthalate syndrome" is a well-documented phenomenon where low-level exposure leads to significant reproductive tract malformations in male offspring .

- Cytotoxicity : In vitro studies demonstrate that BMCP exhibits dose-dependent cytotoxic effects on various cell types, including endothelial cells. This cytotoxicity is often accompanied by elevated expression of endoplasmic reticulum (ER) stress markers, indicating potential mechanisms of cell death related to BMCP exposure .

Ecotoxicological Impact

BMCP has been detected in various environmental matrices, raising concerns about its ecological impact:

- Aquatic Toxicity : Studies have shown that phthalates can adversely affect aquatic organisms. For instance, exposure to BMCP may disrupt the antioxidant systems of fish, leading to increased susceptibility to oxidative stress and immunotoxicity .

Case Studies

- Zebrafish Model : Research utilizing zebrafish embryos has demonstrated that exposure to phthalates, including BMCP, activates antioxidant defenses but also leads to neurotoxic effects. This dual response highlights the complexity of phthalate interactions within biological systems .

- Environmental Monitoring : A comprehensive assessment in Canada indicated that phthalates are prevalent in wastewater treatment plants and surrounding aquatic environments. Risk quotients calculated from predicted environmental concentrations suggest that current levels pose a risk to aquatic life due to endocrine disruption and other harmful effects .

Data Tables

Propriétés

IUPAC Name |

bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJWMYHRXOJYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609388 | |

| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18249-11-1 | |

| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.